molecular formula C13H16N2O5S B11124680 Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11124680
M. Wt: 312.34 g/mol
InChI Key: CPCZTMLWOFMEOB-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and furan derivatives, such as:

Uniqueness

What sets Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate apart is its unique combination of functional groups and ring structures. This combination provides it with distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H16N2O5S

Molecular Weight

312.34 g/mol

IUPAC Name

methyl 2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H16N2O5S/c1-6-9(11(18)19-4)14-12(21-6)15-10(17)7-5-8(16)20-13(7,2)3/h7H,5H2,1-4H3,(H,14,15,17)

InChI Key

CPCZTMLWOFMEOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CC(=O)OC2(C)C)C(=O)OC

Origin of Product

United States

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